2-(Oxiran-2-yl)quinoline
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Overview
Description
2-(Oxiran-2-yl)quinoline is a heterocyclic compound that features both an epoxide and a quinoline ring The quinoline ring is a fused bicyclic structure consisting of a benzene ring and a pyridine ring, while the epoxide is a three-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)quinoline typically involves the formation of the quinoline ring followed by the introduction of the epoxide group. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent and a catalyst. The resulting quinoline can then be epoxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products:
Oxidation: Diols.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Oxiran-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antimicrobial agent.
Medicine: Explored for its potential in drug development, particularly for its anticancer and antiviral properties.
Industry: Used in the development of materials for third-generation photovoltaics and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)quinoline involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and disruption of cellular processes. The quinoline ring can intercalate with DNA, interfering with replication and transcription .
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Quinolin-2-one: A derivative with similar structural features but different reactivity.
Phenanthridin-6-one: Another heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness: 2-(Oxiran-2-yl)quinoline is unique due to the presence of both an epoxide and a quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9NO |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C11H9NO/c1-2-4-9-8(3-1)5-6-10(12-9)11-7-13-11/h1-6,11H,7H2 |
InChI Key |
ALQQOFUUKNSEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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